molecular formula C9H7N3O2S B13314532 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide

1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide

Cat. No.: B13314532
M. Wt: 221.24 g/mol
InChI Key: CCAJGTKMYKYTAV-UHFFFAOYSA-N
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Description

1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the formyl group on the thiophene ring and the carboxamide group on the pyrazole ring provides unique chemical properties that can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the pyrazole ring. One common method involves the use of (5-formylthiophen-2-yl)boronic acid as a starting material. This compound can undergo a Suzuki-Miyaura coupling reaction with a suitable pyrazole derivative to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reaction. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: 1-(5-Carboxythiophen-2-YL)-1H-pyrazole-4-carboxamide.

    Reduction: 1-(5-Hydroxymethylthiophen-2-YL)-1H-pyrazole-4-carboxamide.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and carboxamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Uniqueness: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide is unique due to the combination of the thiophene and pyrazole rings in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

1-(5-formylthiophen-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H7N3O2S/c10-9(14)6-3-11-12(4-6)8-2-1-7(5-13)15-8/h1-5H,(H2,10,14)

InChI Key

CCAJGTKMYKYTAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)N2C=C(C=N2)C(=O)N)C=O

Origin of Product

United States

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